molecular formula C18H16O5 B021802 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one CAS No. 53377-61-0

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Cat. No. B021802
CAS RN: 53377-61-0
M. Wt: 312.3 g/mol
InChI Key: JCHQJCJKSHNCBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one involves the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a catalytic amount of BF3-etherate. This process yields the compound in good yield along with other related compounds in varying yields. The synthesis pathway highlights the compound's potential as a biogenetic precursor for other natural substances such as 6-desoxyisojacareubin and 6-desoxyjacareubin, showcasing its significance in natural product chemistry (Gujral & Gupta, 1979).

Molecular Structure Analysis

Crystallographic studies and theoretical analyses provide insights into the molecular structure of related xanthene derivatives, revealing the importance of hydrogen-bonding patterns and intermolecular interactions in stabilizing the crystal structure. These studies are crucial for understanding the physical and chemical behavior of the compound under various conditions (Udayakumar et al., 2017).

Chemical Reactions and Properties

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one participates in various chemical reactions, including oxidative cyclization, which leads to the formation of significant natural products. These reactions not only demonstrate the compound's reactivity but also its potential role in the biosynthesis of complex natural molecules (Gujral & Gupta, 1979).

Physical Properties Analysis

The physical properties of xanthene derivatives, such as crystal structure and molecular interactions, are crucial for their potential applications in materials science and organic synthesis. Studies on related compounds provide valuable information on how the physical properties of these molecules can influence their reactivity and stability (Boonnak, Chantrapromma, & Fun, 2006).

Chemical Properties Analysis

The chemical properties of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one, such as its reactivity in conjugate addition reactions and its behavior as a Michael acceptor, are of significant interest. These properties are explored through various synthetic routes, offering insights into the compound's utility in organic synthesis and potential pharmaceutical applications (Gabbutt, Hepworth, Urquhart, & Vázquez de Miguel, 1997).

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Xanthenes : Gujral and Gupta (1979) demonstrated the synthesis of 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one through the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol, yielding compounds that are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).

  • Structural Analysis of Xanthones : Studies like those by Ee et al. (2011) and Boonnak et al. (2010) provide detailed structural elucidation of xanthone derivatives, including the analysis of molecular conformation and intramolecular interactions (Ee et al., 2011), (Boonnak et al., 2010).

Pharmacological Applications

  • Cytotoxic Properties : Research by Lee et al. (2005) identified a new isoprenylated tetrahydroxy xanthone with cytotoxic properties, underlining the potential of such compounds in cancer research and therapy (Lee et al., 2005).

  • Alpha-Glucosidase Inhibition : Seo et al. (2007) demonstrated that xanthones isolated from C. tricuspidata possess potent alpha-glucosidase inhibitory properties, indicating potential applications in diabetes management (Seo et al., 2007).

  • Quinone Reductase-Inducing Activity : A study by Chin et al. (2008) on Garcinia mangostana fruits identified xanthones that induce quinone reductase, an enzyme involved in detoxification, highlighting the therapeutic potential of these compounds (Chin et al., 2008).

properties

IUPAC Name

1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQJCJKSHNCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
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1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 3
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
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1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 5
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 6
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

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